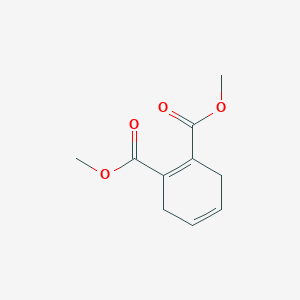

Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl cyclohexa-1,4-diene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDSILFDQOEEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CC=CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344310 | |

| Record name | Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14309-54-7 | |

| Record name | Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction between a diene and a dienophile, followed by esterification . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions using specialized reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include diketones, carboxylic acids, alcohols, and various substituted derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate serves as a precursor for the synthesis of more complex organic molecules. Its reactivity is primarily due to the presence of conjugated double bonds and ester functional groups.

Reactions and Mechanisms

- The compound can undergo various chemical reactions:

- Oxidation: Converts to diketones or carboxylic acids.

- Reduction: Ester groups can be reduced to alcohols.

- Substitution: Participates in nucleophilic substitution reactions with amines or alcohols.

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Diketones, Carboxylic Acids | KMnO₄, CrO₃ |

| Reduction | Alcohols | LiAlH₄, NaBH₄ |

| Substitution | Various Derivatives | Amines, Alcohols |

Biological Research

Potential Therapeutic Applications

- Ongoing research is investigating the biological activities of this compound. Its interactions with biomolecules may lead to the development of new therapeutic agents.

Case Study: Anticancer Activity

- A study explored the compound's effects on cancer cell lines, revealing potential cytotoxic properties. Further investigations are required to elucidate the mechanisms behind these effects.

Industrial Applications

Pigment Production

- This compound is utilized in synthesizing pigments such as Pigment Red 122 and Pigment Violet 19. These pigments are essential in inks and coatings due to their vibrant colors and stability.

| Pigment Name | Color | Applications |

|---|---|---|

| Pigment Red 122 | Bright Red | Inks, Coatings, Plastics |

| Pigment Violet 19 | Violet | Inks, Coatings |

Analytical Chemistry

Reaction Monitoring

- Researchers utilize this compound to study reaction kinetics and mechanisms. Techniques such as NMR spectroscopy and UV-Vis spectroscopy are employed to monitor reaction progress.

Isotope Labeling Studies

- Isotopically labeled versions of this compound provide insights into bond-breaking and bond-forming processes during chemical reactions.

Mechanism of Action

The mechanism by which dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate exerts its effects involves interactions with various molecular targets and pathways. The ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes . The cyclohexadiene ring can undergo conformational changes, affecting its reactivity and interactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:

- Conjugation Effects : The 1,4-cyclohexadiene system in the target compound enhances reactivity in cycloadditions compared to saturated analogs (e.g., cyclohexene derivatives) .

- Steric and Electronic Factors: Aromatic analogs (e.g., dimethyl benzene-1,2-dicarboxylate) exhibit greater thermal stability but reduced dienophile activity due to delocalized π-electrons .

Key Observations:

- Diels-Alder Efficiency : The target compound outperforms cyclobutene derivatives in regioselective cycloadditions due to optimal orbital alignment .

- Stability Trade-offs: Saturated esters (e.g., diisononyl cyclohexane-1,2-dicarboxylate) are preferred for long-term industrial use, whereas conjugated dienes are tailored for synthetic intermediates .

Spectroscopic and Physical Properties

Table 3: Spectroscopic Signatures

Key Observations:

Biological Activity

Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate (DMCHD) is a compound that has garnered attention for its biological activities, particularly in microbial degradation processes and potential applications in various fields. This article explores the biological activity of DMCHD, focusing on its enzymatic interactions, degradation pathways, and implications in bioremediation.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 196.20 g/mol

- CAS Registry Number : 14309-54-7

The structure of DMCHD features a cyclohexadiene core with two carboxylate ester functionalities, which contribute to its reactivity and biological interactions.

Enzymatic Degradation

Research has identified that DMCHD can be metabolized by specific bacterial strains. Notably, Comamonas testosteroni T-2 has been shown to utilize DMCHD in its metabolic pathways. The key enzyme involved is the diene-diol dehydrogenase , which catalyzes the conversion of DMCHD to protocatechuic acid through a two-step oxidation process:

- Substrate Interaction : The enzyme binds to DMCHD and NAD.

- Product Formation : The reaction yields protocatechuic acid, NADH, and CO with a specific activity of 500 mkat/kg of protein .

Microbial Biodegradation

DMCHD's biodegradability has been studied extensively due to its potential application in bioremediation. Microbial consortia capable of degrading DMCHD have been isolated from contaminated environments. The degradation pathway typically involves:

- Initial Hydrolysis : DMCHD undergoes hydrolysis to form diols.

- Subsequent Oxidation : These diols are further oxidized by dehydrogenases into less toxic compounds.

This process not only reduces the environmental impact of DMCHD but also highlights the potential for using such microbes in bioremediation strategies for aromatic compounds .

Study 1: Biodegradation by Pseudomonas putida

In a controlled study, Pseudomonas putida was observed to degrade DMCHD effectively. The study demonstrated that:

- The bacterium could utilize DMCHD as a sole carbon source.

- Complete mineralization was achieved within 72 hours under aerobic conditions.

This suggests that Pseudomonas putida possesses the necessary enzymatic machinery for the complete breakdown of DMCHD, making it a candidate for bioremediation applications .

Study 2: Enzymatic Activity Characterization

A detailed enzymatic characterization revealed that the diene-diol dehydrogenase from Comamonas testosteroni T-2 exhibited high specificity towards DMCHD. Key findings included:

- K Values : Apparent K values were determined to be 43 μM for NAD and approximately 90 μM for DMCHD.

- Enzyme Activation : The enzyme activity was significantly enhanced by the presence of Fe, indicating metal ion dependency .

Applications

The biological activity of DMCHD extends beyond biodegradation; it is also utilized in synthetic organic chemistry and pigment production. For instance:

Q & A

Q. What are the optimal catalytic conditions for synthesizing dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate?

The synthesis often involves hydrogenation of aromatic precursors. For example, dimethyl cyclohexane-1,4-dicarboxylate (a related compound) can be synthesized using hydrogen gas (5 MPa, 150°C) with ruthenium catalysts supported on carbon or alumina . Researchers should optimize reaction parameters (temperature, pressure, catalyst loading) and monitor progress via GC-MS or NMR to assess yield and selectivity.

Q. How can researchers characterize the purity and structural isomerism of this compound?

Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and cis/trans isomerism.

- HPLC or GC-MS for purity assessment.

- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation . Comparative analysis with known spectra from databases (e.g., NIST Chemistry WebBook) is critical .

Q. What safety precautions are essential when handling this compound in the lab?

- Refer to Safety Data Sheets (SDS) for hazard classifications (e.g., eye irritation, WGK 1) .

- Use PPE (gloves, goggles) and work in a fume hood.

- Store in inert conditions (argon, away from oxidizers) to prevent degradation .

Advanced Research Questions

Q. How does the choice of catalyst influence the stereochemical outcome of hydrogenation reactions?

Platinum catalysts in acetic acid may favor trans-isomers due to steric effects, while ruthenium on carbon in water promotes cis-isomers via surface-mediated adsorption . Computational DFT studies can model transition states to predict selectivity. Experimental validation through kinetic isotope effects or in-situ IR spectroscopy is recommended.

Q. What strategies resolve contradictions in reported reaction yields for this compound?

- Systematic replication : Vary parameters (solvent, catalyst batch, pressure) to identify critical variables.

- Meta-analysis : Use literature search strategies (e.g., EPA’s approach for 1,4-dioxane) to filter studies by data quality (peer-reviewed journals > patents) .

- Statistical tools : Apply ANOVA to evaluate the significance of reported discrepancies .

Q. Can this compound act as a dienophile in Diels-Alder reactions?

The conjugated diene structure suggests potential reactivity. Experimental protocols from analogous diesters (e.g., dimethyl acetylenedicarboxylate in [4+2] cycloadditions) can be adapted . Monitor reaction progress via TLC and characterize adducts using high-resolution mass spectrometry (HRMS).

Q. What computational methods predict the environmental fate or toxicity of this compound?

- QSPR models : Correlate structural descriptors (logP, polar surface area) with biodegradability data.

- Molecular docking : Assess interactions with biological targets (e.g., enzymes in aquatic organisms) using tools like AutoDock Vina .

- Validate predictions with experimental ecotoxicity assays (e.g., Daphnia magna tests) .

Methodological Notes

- Synthesis Optimization : Prioritize catalyst screening (e.g., Ru, Pt, Pd) and solvent effects (polar vs. nonpolar) to balance yield and stereoselectivity .

- Data Validation : Cross-reference NMR shifts with simulated spectra (Gaussian 09) to confirm assignments .

- Safety Compliance : Follow GHS guidelines for labeling and disposal, as outlined in SDS documents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.